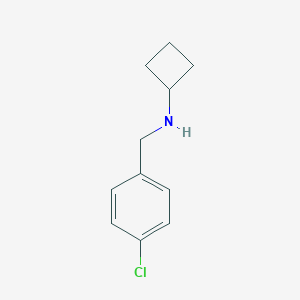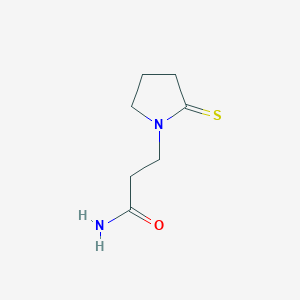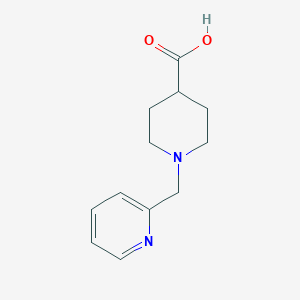![molecular formula C8H10O3 B065638 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one CAS No. 184007-11-2](/img/structure/B65638.png)
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is a synthetic organic compound that belongs to the family of spiroketals. It has been studied for its potential applications in various fields, including medicinal chemistry and material science. 4]nonane-2-one.
Mécanisme D'action
The mechanism of action of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have reported that 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one exhibits cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one is its potential as a building block for the synthesis of novel materials with unique properties. It can also be used as a tool compound in medicinal chemistry studies to investigate the mechanism of action of enzymes involved in cell growth and proliferation. However, one of the limitations is its moderate yield in the synthesis method, which can affect the efficiency of lab experiments.
Orientations Futures
There are several future directions for the study of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of the product. Another direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Furthermore, the use of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one as a building block for the synthesis of novel materials with unique properties can also be explored in the future.
Méthodes De Synthèse
The synthesis of 4-methylene-1,3-dioxaspiro[4.4]nonane-2-one involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of the spiroketal product. The yield of the synthesis method is reported to be moderate, and the purity of the product can be improved by further purification methods.
Applications De Recherche Scientifique
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has been studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. In material science, it has been explored as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
184007-11-2 |
|---|---|
Nom du produit |
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one |
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2 |
Clé InChI |
VGZXOYFTJRHFID-UHFFFAOYSA-N |
SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
SMILES canonique |
C=C1C2(CCCC2)OC(=O)O1 |
Synonymes |
1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



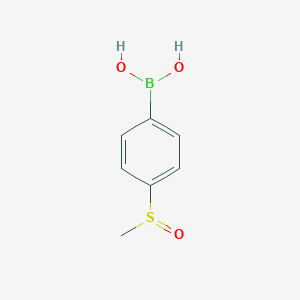
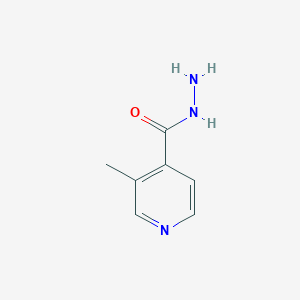
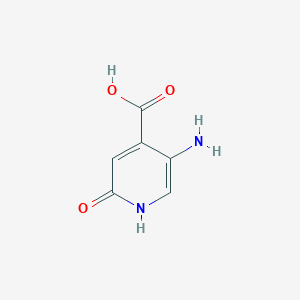
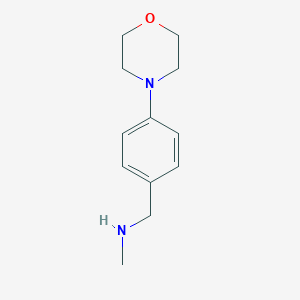
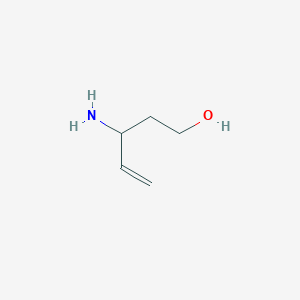
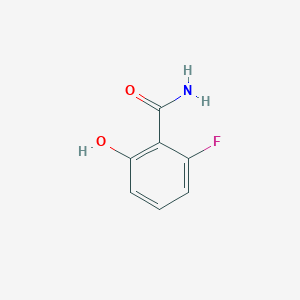
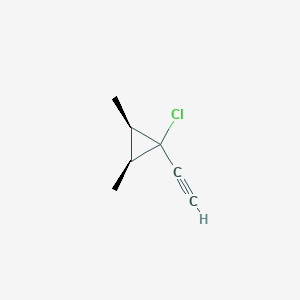
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
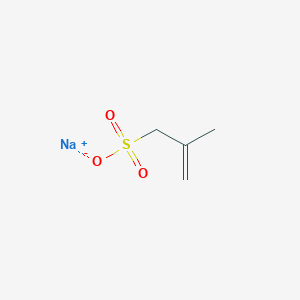
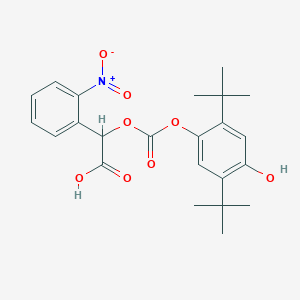
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
